molecular formula C9H10INO2 B14814368 3-Cyclopropoxy-6-iodo-2-methoxypyridine

3-Cyclopropoxy-6-iodo-2-methoxypyridine

Cat. No.: B14814368
M. Wt: 291.09 g/mol
InChI Key: NYPOMZGBHRNPFN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-iodo-2-methoxypyridine is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to a pyridine ring

Preparation Methods

The synthesis of 3-Cyclopropoxy-6-iodo-2-methoxypyridine typically involves the introduction of the cyclopropoxy, iodine, and methoxy groups onto the pyridine ring through a series of chemical reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

    Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions using reagents like iodine or N-iodosuccinimide.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl halides.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-Cyclopropoxy-6-iodo-2-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups. Reagents like hydrogen peroxide and sodium borohydride can be used for these reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopropoxy-6-iodo-2-methoxypyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may contribute to its biological activity.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-iodo-2-methoxypyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3-Cyclopropoxy-6-iodo-2-methoxypyridine can be compared with other similar compounds, such as:

The presence of the cyclopropoxy group in this compound makes it unique and may contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

3-cyclopropyloxy-6-iodo-2-methoxypyridine

InChI

InChI=1S/C9H10INO2/c1-12-9-7(13-6-2-3-6)4-5-8(10)11-9/h4-6H,2-3H2,1H3

InChI Key

NYPOMZGBHRNPFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)I)OC2CC2

Origin of Product

United States

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